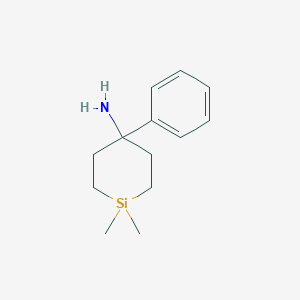
1,1-Dimethyl-4-phenylsilinan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry
Application Summary
In chemistry, 1,1-Dimethyl-4-phenylsilinan-4-amine is utilized for synthesizing various compounds due to its reactive silane group, which can undergo transformations to form siloxanes and silicones.
Results
The reactions yield silicon-containing compounds with high purity, often exceeding 95%. These compounds are then used in further chemical synthesis or as additives in material science applications .
Biology
Application Summary
In biology, this compound serves as a precursor for bioconjugation reactions, linking biomolecules to silicon-containing tags for imaging and diagnostic purposes.
Methods
Bioconjugation involves attaching a biomolecule to the amine group of 1,1-Dimethyl-4-phenylsilinan-4-amine. The process requires precise pH and temperature control to ensure specificity and efficiency.
Results
The bioconjugated products enable enhanced imaging contrast in biological samples, facilitating better observation under microscopy .
Materials Science
Application Summary
1,1-Dimethyl-4-phenylsilinan-4-amine is used in materials science to create silicon-based polymers and coatings with unique properties like increased thermal stability and chemical resistance.
Methods
Polymerization reactions involving this compound are initiated using catalysts and heat. The molecular weight and cross-linking density are adjusted by varying the reaction time and monomer ratios.
Results
The resulting polymers demonstrate improved performance in high-temperature environments and are used in coatings for electronic components .
Pharmaceuticals
Application Summary
In pharmaceuticals, the compound is explored for drug delivery systems due to its potential to form biocompatible and degradable silicon-based carriers.
Methods
Drug molecules are encapsulated within a matrix formed by the polymerization of 1,1-Dimethyl-4-phenylsilinan-4-amine. Release rates are controlled by the polymer’s degradation rate, which is tuned by the formulation.
Results
Studies show controlled release of active pharmaceutical ingredients over extended periods, enhancing therapeutic efficacy and reducing side effects .
Environmental Science
Application Summary
Environmental science applications include using this compound for removing pollutants from water through the formation of silicon-based absorbents.
Methods
The compound is polymerized in the presence of a template molecule that mimics the pollutant structure. After polymerization, the template is removed, leaving behind a porous structure that can capture pollutants.
Results
The absorbents exhibit high affinity for specific pollutants, leading to effective water purification in tested samples .
Engineering
Application Summary
Engineering applications involve using 1,1-Dimethyl-4-phenylsilinan-4-amine in the synthesis of silicon-based resins for high-performance adhesives and sealants.
Methods
The compound is reacted with other monomers to form resins with tailored mechanical properties. Parameters like curing time and temperature are optimized for the best performance.
Results
The developed adhesives show superior bonding strength and durability, making them suitable for use in construction and manufacturing industries .
This analysis showcases the versatility of 1,1-Dimethyl-4-phenylsilinan-4-amine in various scientific fields, highlighting its potential to contribute significantly to advancements in technology and environmental sustainability. The detailed methods and results indicate a promising future for further research and application development.
Nanotechnology
Application Summary
In nanotechnology, this compound is used to modify the surface of nanoparticles to improve their dispersion in organic solvents, which is essential for creating uniform nanocomposites.
Methods
The amine group of the compound is used to graft onto the surface of nanoparticles through a silanization reaction, which involves the formation of a covalent bond between the silicon atom and the nanoparticle surface.
Results
The modified nanoparticles show improved solubility and stability in organic solvents, which facilitates their use in the fabrication of advanced materials with enhanced properties .
Analytical Chemistry
Application Summary
“1,1-Dimethyl-4-phenylsilinan-4-amine” is utilized as a derivatization agent in analytical chemistry to enhance the detection sensitivity of certain compounds in chromatographic analyses.
Methods
The compound reacts with analytes containing active hydrogen atoms, such as carboxylic acids or alcohols, to form more volatile derivatives suitable for gas chromatography.
Results
The derivatization leads to lower detection limits and improved resolution in the chromatograms, allowing for more accurate quantification of trace compounds .
Electronics
Application Summary
In the electronics industry, “1,1-Dimethyl-4-phenylsilinan-4-amine” is used in the formulation of dielectric materials for microelectronics and semiconductor devices.
Methods
The compound is incorporated into polymer matrices to enhance their dielectric properties, which is critical for the miniaturization of electronic components.
Results
The materials exhibit high dielectric constants and low dielectric losses, contributing to the development of more efficient and compact electronic devices .
Agriculture
Application Summary
Agricultural research explores the use of this compound in the synthesis of silicon-based fertilizers that can improve plant resistance to biotic and abiotic stresses.
Methods
The compound is processed to release silicic acid upon hydrolysis, which plants can uptake and incorporate into their cell walls, enhancing their structural integrity.
Results
Treated plants demonstrate increased resilience to pests, diseases, and environmental stresses, leading to higher crop yields .
Cosmetic Science
Application Summary
In cosmetic science, “1,1-Dimethyl-4-phenylsilinan-4-amine” is used to create silicone-based compounds that are added to personal care products for their smoothing and conditioning effects.
Methods
The compound is reacted with other silicone-based monomers to form polymers that can be formulated into creams, lotions, and hair care products.
Results
The resulting products provide a silky texture, improved spreadability, and form a protective barrier on the skin or hair, enhancing the overall user experience .
These additional applications further illustrate the broad utility of “1,1-Dimethyl-4-phenylsilinan-4-amine” in scientific research and industrial applications, highlighting its role in advancing various technological sectors.
Optical Materials
Application Summary
“1,1-Dimethyl-4-phenylsilinan-4-amine” could be used in the development of optical materials due to its potential silicon-containing structure, which may affect light propagation and reflection.
Methods
The compound could be incorporated into materials that alter the refractive index, enhancing the performance of lenses or optical fibers.
Results
Such applications could lead to materials with tailored optical properties, useful in advanced imaging systems or telecommunications .
Sensor Technology
Application Summary
The compound might find use in sensor technology, particularly in the creation of silicon-based sensors that detect environmental changes or chemical substances.
Methods
By functionalizing sensor surfaces with “1,1-Dimethyl-4-phenylsilinan-4-amine,” the sensitivity and selectivity of the sensors could be improved.
Results
This could result in highly accurate sensors for use in medical diagnostics, environmental monitoring, or industrial process control .
Aerospace Engineering
Application Summary
In aerospace engineering, the thermal stability and potential lightweight nature of silicon-containing compounds like “1,1-Dimethyl-4-phenylsilinan-4-amine” could be advantageous for manufacturing components that withstand extreme conditions.
Methods
The compound could be used to create composites or coatings that protect against high temperatures and mechanical stress.
Results
Components treated or made with such materials could show enhanced durability and performance in aerospace applications .
Food Industry
Application Summary
“1,1-Dimethyl-4-phenylsilinan-4-amine” might be explored for use in food packaging due to its potential to form silicon-based polymers that could act as barriers to moisture and oxygen.
Methods
The compound could be polymerized to create films or coatings that preserve food quality and extend shelf life.
Results
Such packaging materials could improve food safety and reduce spoilage, benefiting both consumers and producers .
Energy Storage
Application Summary
The compound could contribute to energy storage solutions by being used in the synthesis of silicon-based anode materials for lithium-ion batteries.
Methods
“1,1-Dimethyl-4-phenylsilinan-4-amine” could be used to create porous silicon structures that accommodate the expansion and contraction during battery operation.
Results
This could lead to batteries with higher capacities and longer life cycles, addressing one of the key challenges in energy storage .
Quantum Computing
Application Summary
Given the importance of silicon in semiconductor technology, “1,1-Dimethyl-4-phenylsilinan-4-amine” could play a role in the development of quantum computing components.
Methods
The compound could be used to dope silicon wafers or create quantum dots, which are essential for quantum bits (qubits).
Results
This application could contribute to the advancement of quantum computing technology, potentially revolutionizing computing power and data security .
Safety And Hazards
The safety information for 1,1-Dimethyl-4-phenylsilinan-4-amine indicates that it is dangerous. The hazard statements include H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, including toxicity if swallowed or inhaled, skin irritation, serious eye damage, and specific target organ toxicity .
特性
IUPAC Name |
1,1-dimethyl-4-phenylsilinan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NSi/c1-15(2)10-8-13(14,9-11-15)12-6-4-3-5-7-12/h3-7H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSMULDEKTFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)(C2=CC=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-4-phenylsilinan-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)
![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)
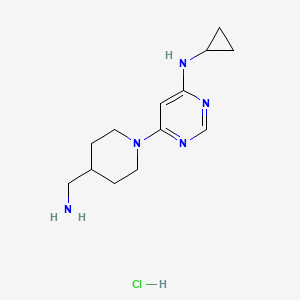
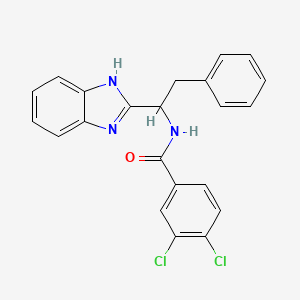
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)
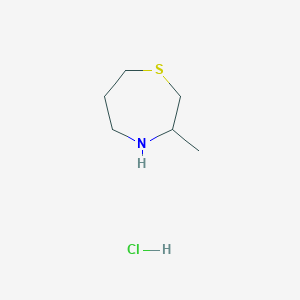
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
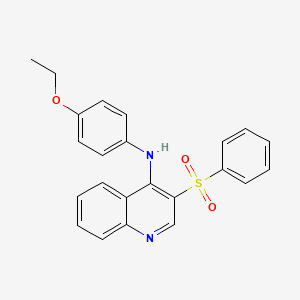
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
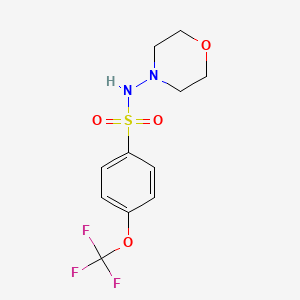
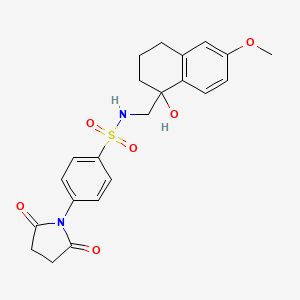
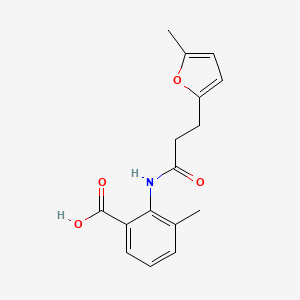
![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)